molecular formula C26H21FN4O5S B2417921 3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one CAS No. 1115453-45-6

3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B2417921
CAS No.: 1115453-45-6
M. Wt: 520.54
InChI Key: XUDIIFVQHUEAIZ-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound features a quinazolinone core substituted with various functional groups, including a fluorophenyl group, a morpholine-4-carbonyl group, and a nitrobenzylthio group. These substitutions confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the quinazolinone core.

    Attachment of the Morpholine-4-carbonyl Group: This step usually involves acylation reactions, where the morpholine ring is introduced via a carbonyl linkage.

    Addition of the Nitrobenzylthio Group: This is typically done through nucleophilic substitution reactions, where a nitrobenzylthio group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the nitrobenzylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogenation catalysts.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under acidic or basic conditions are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, 3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The presence of the fluorophenyl and nitrobenzylthio groups suggests potential interactions with hydrophobic pockets and electron-rich sites within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(3-fluorophenyl)-7-(piperidine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-aminobenzyl)thio)quinazolin-4(3H)-one: Similar structure but with an aminobenzyl group instead of a nitrobenzyl group.

Uniqueness

The uniqueness of 3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-((4-nitrobenzyl)thio)quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential binding affinity to hydrophobic sites, while the nitrobenzylthio group provides opportunities for further chemical modifications and interactions with electron-rich environments.

Properties

IUPAC Name

3-(3-fluorophenyl)-7-(morpholine-4-carbonyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O5S/c27-19-2-1-3-21(15-19)30-25(33)22-9-6-18(24(32)29-10-12-36-13-11-29)14-23(22)28-26(30)37-16-17-4-7-20(8-5-17)31(34)35/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDIIFVQHUEAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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